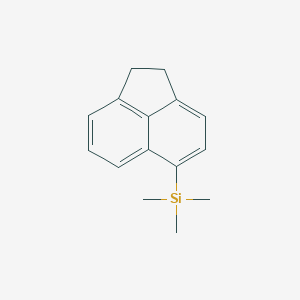
(1,2-Dihydroacenaphthylen-5-yl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-Dihydroacenaphthylen-5-yl)trimethylsilane is an organic compound that belongs to the class of acenaphthylene derivatives It is characterized by the presence of a trimethylsilyl group attached to the acenaphthylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dihydroacenaphthylen-5-yl)trimethylsilane typically involves the reaction of acenaphthylene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1,2-Dihydroacenaphthylen-5-yl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acenaphthylene derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various acenaphthylene derivatives with functional groups such as hydroxyl, amino, and halide groups.
Scientific Research Applications
(1,2-Dihydroacenaphthylen-5-yl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1,2-Dihydroacenaphthylen-5-yl)trimethylsilane involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The acenaphthylene moiety interacts with biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (1,2-Dihydroacenaphthylen-5-yl)butan-1-one
- N-(1,2-Dihydroacenaphthylen-5-yl)methanesulfonamide
Uniqueness
(1,2-Dihydroacenaphthylen-5-yl)trimethylsilane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to other acenaphthylene derivatives. This uniqueness makes it valuable in various research applications and industrial processes.
Properties
Molecular Formula |
C15H18Si |
|---|---|
Molecular Weight |
226.39 g/mol |
IUPAC Name |
1,2-dihydroacenaphthylen-5-yl(trimethyl)silane |
InChI |
InChI=1S/C15H18Si/c1-16(2,3)14-10-9-12-8-7-11-5-4-6-13(14)15(11)12/h4-6,9-10H,7-8H2,1-3H3 |
InChI Key |
STPVAOISYSIHEX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C2CCC3=C2C1=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















